Manganese silicide

Overview

Description

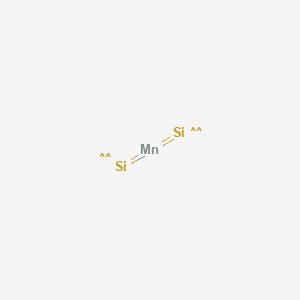

Manganese Silicide is an intermetallic compound, a silicide of manganese . It is a non-stoichiometric compound, with a silicon deficiency expressed as MnSi 2–x . Crystal structures of many MnSi 2–x compounds resemble a chimney ladder and are called Nowotny phases . Manganese Silicide may refer to the following chemical compounds: Manganese monosilicide (MnSi), Manganese disilicide (MnSi2), and Mavlyanovite (Mn5Si3) .

Synthesis Analysis

Manganese Silicide can be synthesized using different methods. For instance, thin films of Mn4Si7 and Mn17Si30 higher manganese silicides (HMS) with the Nowotny “chimney-ladder” crystal structure have been investigated using different experimental techniques and density functional theory calculations . Another method involves the use of the arc-melting method under the argon atmosphere .

Molecular Structure Analysis

Manganese Silicide has a unique structure. The crystal structures of many MnSi 2–x compounds resemble a chimney ladder and are called Nowotny phases . MnSi has a cubic crystal lattice with no inversion center; therefore its crystal structure is helical, with right-hand and left-hand chiralities .

Chemical Reactions Analysis

The formation of new Mn17Si30 compound through selective solid-state reaction synthesis has been proposed . After sintering at 1000°C, manganese silicide actively interacts with iron, which causes the dissociation of silicide particles, accompanied by the diffusion of manganese into iron .

Scientific Research Applications

Thermoelectric Applications

Manganese silicide has been extensively studied for its potential in thermoelectric applications . It has been demonstrated that shock compression can generate high-density dislocations in thermoelectric materials, which can dramatically reduce the lattice thermal conductivity . This method has been used to fabricate multi-scale hierarchical architectures in higher manganese silicides (HMS) with nano-sized grains and high-density dislocations . As a result, an ultralow lattice thermal conductivity of 1.5 W m−1 K−1 has been achieved in HMS compounds, and the maximum ZT (a dimensionless figure of merit in thermoelectricity) is increased by 47% to 1.0 .

Structural Interpretation

Higher manganese silicides (MnSi γ), a prominently explored example of Nowotny chimney ladder (NCL) phase, have been studied for structural interpretation . The progress in understanding the incommensurate composite crystals of MnSi γ is discussed to highlight its functional crystallography for proposing effective strategies to attain favorable modification of transport properties of charge carriers (concentration, mobility, effective mass), and phonons (lattice thermal conductivity) .

Photovoltaic Material

Manganese silicide has been identified as an excellent photovoltaic material . It has a wide application prospect in the fields of solar cells and photodetectors. In terms of solar cells, manganese silicide can be used to make the photoelectric conversion layer of silicon-based solar cells to improve the photoelectric conversion efficiency and stability .

Synthesis of Semiconducting Films

Manganese silicide has been used in the controlled synthesis of semiconducting higher manganese silicide thin films . These films may be used in thermoelectric converters and other devices .

Safety and Hazards

Exposure to Manganese Silicide dust or fumes can lead to a neurological condition called manganism . Continued exposure can damage the lungs, liver, and kidneys . In case of accidental exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Manganese Silicide has potential applications in thermoelectric generators . The potential methods of further enhancing zT of higher manganese silicide lie in enhancing electrical performance with simultaneously reducing lattice thermal conductivity via effectively reducing effective mass, optimizing carrier concentration, and nanostructure engineering .

Mechanism of Action

Target of Action

Manganese silicide (MnSi) primarily targets the thermoelectric applications . It is an environmentally friendly p-type thermoelectric material with attractive performance and high stability in the intermediate temperature range (500–800 K) . It is also used as a barrier to diffusion of copper, water, and oxygen in computer chips .

Mode of Action

Manganese silicide interacts with its targets through a process known as solid phase reaction (SPR) . In this process, manganese is deposited on a silicon substrate and annealed at different temperatures . This leads to the formation of different manganese silicides . The formation of new Mn17Si30 compound through selective solid-state reaction synthesis has also been reported .

Biochemical Pathways

Manganese silicide affects the thermoelectric properties of materials . It is part of the Nowotny chimney ladder (NCL) phases, which are intermetallic binary compounds that typically crystallize in a tetragonal crystal structure . The rich solid-state chemistry of NCL phases inherits fascinating lattice dynamics with unique abilities for structural modifications .

Pharmacokinetics

Itstransport properties are crucial in its applications . For instance, the Hall measurements on the both investigated materials reveal their p-type conductivity and degenerate nature .

Result of Action

The result of manganese silicide’s action is the creation of a material with excellent thermoelectric performance . For example, the Ge doped sample Mn(Ge 0.015 Si 0.985) 1.75 prepared via the TE–PAS technique exhibits a maximum ZT of 0.62 at 840 K . This demonstrates that the TE–PAS technique is a versatile route for rapid fabrication of HMS and other thermoelectric materials .

Action Environment

The action of manganese silicide is influenced by environmental factors such as temperature . For instance, the reaction temperature influences the delivery of Mn vapor to the substrate surface . Also, the thermoelectric performance of manganese silicide is stable in the intermediate temperature range (500–800 K) .

properties

InChI |

InChI=1S/Mn.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTCLMVMBMJAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

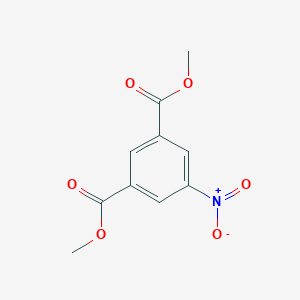

[Si]=[Mn]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12032-86-9 | |

| Record name | Manganese silicide (MnSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese silicide (MnSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese silicide (MnSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the typical stoichiometry of higher manganese silicides (HMS)?

A1: HMS typically exhibit an irrational stoichiometry, often represented as MnSiγ, where γ falls between 1.73 and 1.75. This "odd stoichiometry" is a defining characteristic of their unique crystal structure. []

Q2: What is the crystal structure of higher manganese silicides?

A2: HMS crystallize in a complex structure known as the Nowotny Chimney Ladder (NCL) phase. This structure is characterized by a tetragonal unit cell with a large number of atoms. [, , ] The complexity of this structure contributes to their interesting thermoelectric properties.

Q3: Are there different phases of higher manganese silicides?

A3: Yes, several distinct phases exist within the HMS family, including Mn11Si19, Mn15Si26, Mn27Si47, and Mn4Si7. These phases differ slightly in their Mn/Si ratio, leading to variations in their electronic band structures and thermoelectric properties. []

Q4: What is the significance of the "odd stoichiometry" in HMS?

A4: The odd stoichiometry of HMS is directly related to the formation of their characteristic NCL structure. This structure, with its inherent anharmonicity, plays a crucial role in the material's low thermal conductivity, a key factor in its thermoelectric efficiency. []

Q5: How does the presence of secondary phases affect HMS properties?

A5: Secondary phases, such as MnSi and Si, are often observed in HMS, especially those synthesized via traditional melting techniques. These phases can significantly impact the thermoelectric properties, often leading to a decrease in the Seebeck coefficient and an increase in electrical and thermal conductivity. [, , ]

Q6: Can manganese silicides exist in nanostructured forms?

A6: Yes, manganese silicides have been successfully synthesized in various nanostructured forms, including nanowires and nanoribbons. [, , ] These nanostructures offer the potential for enhanced thermoelectric performance due to increased phonon scattering at grain boundaries.

Q7: What are the common methods for synthesizing higher manganese silicides?

A7: HMS are typically synthesized using solid-state reactions, which involve mixing and heating elemental manganese and silicon powders at high temperatures. Other methods include chemical vapor deposition (CVD) [, ], melt spinning [, ], and reactive deposition epitaxy [].

Q8: How does the synthesis method influence the properties of HMS?

A8: The synthesis method can significantly influence the microstructure and phase purity of HMS, ultimately affecting their thermoelectric properties. For example, melt spinning, a rapid solidification technique, can produce nanostructured HMS with enhanced thermoelectric performance compared to traditional solid-state synthesis. []

Q9: What is the role of doping in tailoring HMS properties?

A9: Doping HMS with elements like aluminum, germanium, and chromium can effectively tune their carrier concentration, influencing their electrical conductivity and Seebeck coefficient. [, , ] This enables optimization of their thermoelectric properties for specific temperature ranges.

Q10: What are the challenges associated with achieving high-quality HMS films?

A10: Fabricating high-quality HMS films presents several challenges, including controlling the stoichiometry, minimizing interfacial reactions with the substrate, and achieving uniform film thickness. [, , , ]

Q11: Why are manganese silicides considered promising for thermoelectric applications?

A11: HMS are attractive for thermoelectric applications due to their favorable combination of properties, including a high Seebeck coefficient, low thermal conductivity, abundance of constituent elements, and good thermal stability at elevated temperatures. [, , ]

Q12: What are the potential applications of HMS in thermoelectric devices?

A12: HMS are particularly well-suited for waste heat recovery applications in the medium temperature range (500–700 °C). Potential applications include converting waste heat from industrial processes, automotive exhaust, and solar thermal systems into usable electricity. [, ]

Q13: How can the thermoelectric performance of HMS be further improved?

A13: Ongoing research focuses on enhancing the ZT of HMS through various strategies, including nanostructuring to reduce thermal conductivity [, , ], doping to optimize carrier concentration [, , ], and exploring new compositions and synthesis techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.